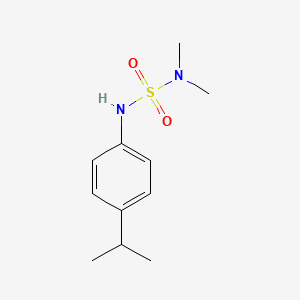

![molecular formula C22H26N4O B5505522 4-{[3-(1-乙基-1H-咪唑-2-基)-1-哌啶基]羰基}-2,8-二甲基喹啉](/img/structure/B5505522.png)

4-{[3-(1-乙基-1H-咪唑-2-基)-1-哌啶基]羰基}-2,8-二甲基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex quinoline derivatives often involves multi-step processes, including nucleophilic reactions and protection-deprotection strategies. For example, a related compound, 7-chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl}quinoline, was synthesized through amino protection, nucleophilic reaction, and deprotection, indicating a feasible method with high yields for similar compounds (Guo Qian-yi, 2011).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized by X-ray crystallography. For instance, the structure of a 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinoline was confirmed through this method, highlighting the utility of 4-haloquinoline intermediates in the synthesis of quinoline compounds (P. Outt et al., 1998).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, forming complexes with metals or undergoing transformations under specific conditions. For instance, complexes of a 2-(1H-benzo[d]imidazol-2-yl)-N-benzylidenequinolin-8-amine with NiCl2 showed significant catalytic activities in ethylene oligomerization (Kefeng Wang et al., 2009).

Physical Properties Analysis

The physical properties of quinoline derivatives, including melting points, solubility, and crystalline structure, are crucial for their application in various fields. X-ray diffraction analysis provides detailed insights into the crystalline structure, as seen in the study of (1H-Benzo[d]imidazol-2-yl)(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methanone and its complexes (V. I. Sokol et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of quinoline derivatives, are influenced by their molecular structure. For example, the synthesis and characterization of a series of 2-(1H-benzo[d]imidazol-2-yl)-N-benzylidenequinolin-8-amines revealed their stability as solids and their tendency to decompose in solution (Kefeng Wang et al., 2009).

科学研究应用

药物代谢和排泄

具有相似结构的化合物的研究重点是了解其代谢和排泄途径。例如,对 If 电流通道新型抑制剂 YM758 的研究有助于识别人类代谢物以及转运蛋白介导的肾和肝排泄的作用。这种类型的研究对于开发稳定型心绞痛和心房纤颤等疾病的治疗至关重要,它提供了人体处理复杂分子的见解 (Umehara 等人,2009)。

合成方法

合成方法的进步也很重要,因为它们能够有效地创建复杂分子。使用 3-甲基-1-磺酸咪唑氢硫酸盐作为催化剂合成多氢喹啉衍生物展示了一种高效、清洁且高产的生产有价值化合物的途径。这些方法对于制药和材料科学至关重要 (Khaligh,2014)。

材料科学应用

开发用于电致发光层的低分子量化合物体现了化学和材料科学的交叉。对有机发光器件化合物的研究突出了这些分子在创造更高效和更通用的电子显示器中的潜在应用 (Dobrikov 等人,2011)。

抗菌和抗氧化活性

探索哌啶基四氢噻吩并[2,3-c]异喹啉和相关杂环的抗菌和抗氧化活性是另一个感兴趣的领域。此类研究有助于寻找针对多种致病菌株的新型有效治疗方法,为新型抗生素提供潜在线索 (Zaki 等人,2019)。

作用机制

安全和危害

The safety and hazards of imidazole derivatives can vary widely depending on their specific structure. Some imidazole derivatives are used in commercially available drugs such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

未来方向

The future directions in the field of imidazole derivatives are promising. There is a great importance of heterocyclic ring containing drugs . In heterocyclic chemistry, imidazole containing moiety occupied a unique position . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

属性

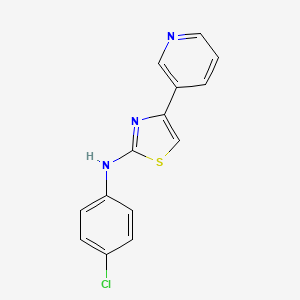

IUPAC Name |

(2,8-dimethylquinolin-4-yl)-[3-(1-ethylimidazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O/c1-4-25-12-10-23-21(25)17-8-6-11-26(14-17)22(27)19-13-16(3)24-20-15(2)7-5-9-18(19)20/h5,7,9-10,12-13,17H,4,6,8,11,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLJXWPAQVTATG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C2CCCN(C2)C(=O)C3=CC(=NC4=C(C=CC=C34)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,8-dimethylquinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

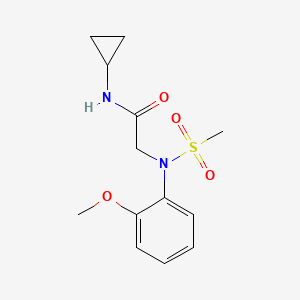

![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505450.png)

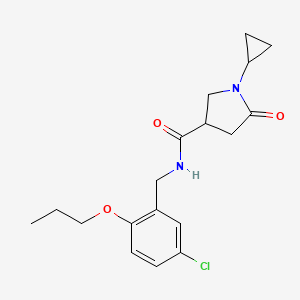

![2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505489.png)

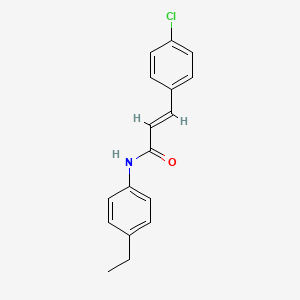

![N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5505492.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(propylthio)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5505494.png)

![methyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5505495.png)

![N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5505506.png)

![3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5505514.png)

![3-(2-ethylbutyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505528.png)

![1-propyl-N-[2-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B5505531.png)